molecular formula C17H13Cl2NO4 B2509859 [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate CAS No. 730993-48-3

[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate

Cat. No.: B2509859
CAS No.: 730993-48-3
M. Wt: 366.19
InChI Key: SZMUFPUXHHVDPC-UHFFFAOYSA-N
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Description

[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate typically involves the reaction of 2,6-dichloro-3-methylaniline with ethyl 2-formylbenzoate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the ester group of ethyl 2-formylbenzoate. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

    2,6-Dichloro-3-methylaniline: Shares the dichloro and methyl substituents on the aromatic ring.

    Ethyl 2-formylbenzoate: Contains the formylbenzoate moiety.

Uniqueness:

  • The combination of the dichloro-methylaniline and formylbenzoate groups in [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate provides unique chemical properties that are not present in the individual components. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms.

Properties

IUPAC Name

[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-10-6-7-13(18)16(15(10)19)20-14(22)9-24-17(23)12-5-3-2-4-11(12)8-21/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMUFPUXHHVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CC=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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